REACTION_CXSMILES
|
[C:1]1(C)[CH:6]=CC(S(O)(=O)=O)=[CH:3][CH:2]=1.[C:12]1(=[O:18])[O:17][C:15](=[O:16])[CH:14]=[CH:13]1>C(OC(=O)C)(=O)C.C1(=O)OC(=O)C=C1>[CH2:6]=[CH:1][CH2:2][CH2:3][CH:14]1[C:15](=[O:16])[O:17][C:12](=[O:18])[CH2:13]1
|
Name
|
polybutene
|
Quantity
|
2200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
99.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
450.5 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
215 °C
|
Type
|
CUSTOM
|
Details
|
The polymer in the flask is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 5 liter/3 neck Pyrex flask equipped with a condenser, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
thermometer, gas inlet tube, mechanical stirrer, and heating mantle
|
Type
|
TEMPERATURE
|
Details
|
could be maintained between 210° to 215° C.
|
Type
|
ADDITION
|
Details
|
The addition under these conditions required 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
During the addition, two drops of anti-foam fluid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 215° C. for 21 hours
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture at the end of this period was increased to 235° C
|
Type
|
TEMPERATURE
|
Details
|
cooled condenser
|
Type
|
TEMPERATURE
|
Details
|
The nitrogen flow through the gas inlet tube was increased to 4 SCFH
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCC1CC(=O)OC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |